molecular formula C19H21N3O2 B177867 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate CAS No. 116574-09-5

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate

Cat. No. B177867
CAS RN: 116574-09-5
M. Wt: 323.4 g/mol
InChI Key: QNBUHYPZICYGBI-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is a chemical compound with the molecular formula C21H25N3O4 . It has a molecular weight of 383.45 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is 1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4) .


Physical And Chemical Properties Analysis

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate involves streamlined processes and improved methodologies. For instance, Li et al. (2006) describe an efficient two-step synthesis process yielding the compound as mono acetate salt. Reddy et al. (2010) discuss an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a related moiety, highlighting its high yield and purity (Li et al., 2006); (Reddy et al., 2010).

Applications in Chemical Synthesis

  • Role in Constructing Chiral Compounds

    Jia et al. (2017) demonstrate the use of N-benzhydryl-α-imino ester in the synthesis of chiral β-tetrasubstituted α-amino acid derivatives, showcasing its utility in constructing complex, biologically active molecules (Jia et al., 2017).

  • Formation of Azetidine Derivatives

    Salgado et al. (2002) explore the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, leading to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols, a process crucial for the development of certain azetidine derivatives (Salgado et al., 2002).

Biomedical Research and Applications

  • Peptide Modification and Cell Labeling

    Ni et al. (2015) synthesized a novel amino acid derivative for peptide modification and live cell labeling, demonstrating the potential of such compounds in biomedical research (Ni et al., 2015).

  • Antibacterial Properties

    Kumar et al. (2005) investigated the antibacterial properties of certain derivatives, highlighting the potential therapeutic applications of such compounds (Kumar et al., 2005).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . As a precaution, it is advised to avoid breathing dust or vapor, and to avoid getting the compound in eyes, on skin, or on clothing . Safety showers and eye wash stations should be available when handling this compound .

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H3,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBUHYPZICYGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438713
Record name 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate

CAS RN

116574-09-5
Record name 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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